[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, acidity or basicity, and reactivity with other compounds.Scientific Research Applications
1. Synthesis and Medicinal Chemistry
A substantial body of research focuses on the synthesis of derivatives of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid and related compounds for potential applications in medicinal chemistry. These derivatives are explored for various therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities:
- The synthesis of pyridine and fused pyridine derivatives, including those related to [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, has been reported, with studies examining their chemical reactivity and potential applications in drug development (Al-Issa, 2012).
- Similarly, compounds structurally related to [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid have been synthesized and assessed for antimicrobial activity, highlighting the potential of such structures in developing new antimicrobial agents (Kumar et al., 2012).
- Another study involved the synthesis and structural assessment of derivatives for applications in coordination chemistry, potentially leading to new materials or catalysts (Castiñeiras, García-Santos, & Saa, 2018).
2. Chemical Synthesis and Characterization
Research also delves into the synthesis and characterization of novel compounds, exploring their chemical properties and potential applications in various fields:
- The synthesis and characterization of novel diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates have been reported, with computational docking analysis suggesting their potential as therapeutic agents against breast cancer (Prasad et al., 2013).
3. Photophysical Properties and Applications
The photophysical properties of certain derivatives are studied for applications that could range from metal sensing to laser dyes, highlighting the versatility of compounds related to [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid:
- The photophysical properties of certain substituted compounds have been studied, revealing potential applications in fields such as metal sensing and laser dyes due to their high luminescence and large Stokes shift values (Grummt et al., 2007).
Safety And Hazards
This involves studying the toxicity of the compound, its effects on the human body, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.
properties
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(6-7-15-10)12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQVNYTDUMFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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